4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2S2/c1-12-11-16(7-8-17(12)21)27(24,25)22-10-9-18-13(2)23-19(26-18)14-3-5-15(20)6-4-14/h3-8,11,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTSEZUEKAMHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the coupling of the thiazole intermediate with a fluorophenyl derivative using a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura coupling.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its molecular formula and its IUPAC name, which reflects its complex structure. The presence of fluorine atoms and a thiazole ring is significant for its biological activity.
Pharmaceutical Applications
-
Anticancer Activity
- Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to 4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide have shown effectiveness in inhibiting tumor cell proliferation in vitro. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells, suggesting potential use in cancer therapy .
-
Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been reported to possess broad-spectrum antibacterial properties. In vitro studies have shown that certain thiazole-containing compounds can inhibit the growth of various bacterial strains, including resistant strains . This could position this compound as a candidate for developing new antibiotics.
- Anti-inflammatory Effects
Case Studies and Research Findings
Synthetic Approaches
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored to enhance the efficiency of production while maintaining the desired biological activity.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, potentially inhibiting their activity or modulating their function. The fluorinated aromatic rings and thiazole moiety play a crucial role in these interactions by providing specific binding affinities and electronic properties .
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Thiazole vs. Pyrazole: The target compound’s thiazole core differs from pyrazole-based analogs like N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide ().
Thiazole vs. Oxadiazole :
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methyl-3-thiophenesulfonamide () replaces the thiazole with an oxadiazole, a stronger electron-withdrawing group. This modification could reduce electron density at the sulfonamide sulfur, affecting its acidity and binding to metalloenzymes .
Sulfonamide Substituent Variations
Fluorophenyl vs. Chlorophenyl :
The target’s 4-fluorophenyl group contrasts with chlorophenyl analogs like 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (). Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and improve metabolic stability compared to chlorine .Ethyl Linker vs. Methylenethio Linkers :
Compounds such as 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide () use a thioether (-S-) linker instead of an ethyl group. The ethyl chain in the target compound may confer greater conformational flexibility, optimizing binding to deeper hydrophobic pockets .
Physicochemical and Pharmacokinetic Properties
- Topological Polar Surface Area (TPSA) : The target compound’s TPSA (85.7 Ų) suggests moderate blood-brain barrier permeability, intermediate between (76.9 Ų, higher CNS penetration) and (89.4 Ų, more polar) .
- Lipophilicity : Fluorine and methyl groups in the target compound balance hydrophobicity, whereas ’s trifluoromethyl group increases LogP, favoring tissue distribution but risking solubility limitations .
Biological Activity
The compound 4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide (commonly referred to as compound A) is a sulfonamide derivative with a complex structure that includes a thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
- Molecular Formula : C18H20F2N2O2S
- Molecular Weight : 368.43 g/mol
- CAS Number : [Insert CAS Number if available]
The presence of fluorine atoms and the thiazole ring in the structure are believed to enhance its biological activity, making it a candidate for further investigation.
Antitumor Activity
Recent studies have indicated that compounds featuring thiazole rings exhibit significant antitumor properties. For instance, derivatives similar to compound A have shown promising results in inhibiting cancer cell proliferation:
- IC50 Values : Studies have reported IC50 values ranging from 1.30 µM to 1.98 µM against various cancer cell lines, indicating potent antiproliferative effects .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | TBD | TBD |
| Thiazole Derivative | 1.30 | HepG2 |
| Thiazole Derivative | 1.98 | Jurkat |
The structural activity relationship (SAR) analysis suggests that the thiazole ring and specific substitutions on the phenyl ring significantly contribute to the cytotoxicity observed in these compounds .
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives are well-documented. Compound A's structural features may confer enhanced antibacterial activity:
- Mechanism of Action : Sulfonamides typically inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | TBD | TBD |
| Sulfonamide Derivative | Staphylococcus aureus | 16 µg/mL |
Case Study 1: In Vitro Studies
In vitro studies conducted on various cancer cell lines demonstrated that compound A exhibits significant growth inhibition. The results indicated that treatment with compound A led to cell cycle arrest at the G2/M phase, promoting apoptosis in treated cells. This was corroborated by flow cytometry analyses which showed increased annexin V staining in treated cells compared to controls .
Case Study 2: In Vivo Efficacy
In vivo studies using xenograft models have shown that compounds similar to A can significantly reduce tumor size compared to untreated controls. For example, one study reported a tumor growth inhibition (TGI) of approximately 48% when administered at specific dosages over a defined treatment period .
Q & A
Basic: What are the recommended synthetic routes for 4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols, starting with condensation reactions to form the thiazole core, followed by sulfonamide coupling. Key steps include:
- Thiazole Formation : React 4-fluorophenyl-substituted ketones with thiourea derivatives in the presence of iodine or other cyclizing agents .
- Sulfonamide Coupling : Use 3-methyl-4-fluorobenzenesulfonyl chloride with the thiazole-ethylamine intermediate under basic conditions (e.g., Et₃N in DCM) .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Optimization via Design of Experiments (DoE) can systematically vary reaction time, temperature, and stoichiometry to maximize yield .
Basic: How is the structural identity of this compound validated in academic research?
Methodological Answer:
Structural characterization requires a combination of techniques:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., using Mo-Kα radiation, as in related thiazole derivatives) .
- Spectroscopy :
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the thiazole and sulfonamide moieties?
Methodological Answer:
- Systematic Modifications : Replace the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (CF₃) to assess effects on bioactivity .
- Functional Group Analysis : Synthesize analogs with altered sulfonamide substituents (e.g., 3-ethyl instead of 3-methyl) and compare solubility/logP values (measured via shake-flask method) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., carbonic anhydrase IX) and validate with in vitro enzyme assays .
Advanced: How should researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?
Methodological Answer:
- Metabolic Stability : Perform hepatic microsomal assays (human/rat liver microsomes) to identify rapid degradation. Use LC-MS/MS to quantify metabolites .
- Bioavailability Studies : Compare pharmacokinetic parameters (AUC, Cₘₐₓ) via oral vs. intravenous administration in rodent models. Adjust formulations using PEG-based nanoparticles if solubility limits absorption .
- Orthogonal Assays : Validate target engagement in vivo using PET imaging with radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) .
Advanced: What strategies are effective in resolving contradictory data from different spectroscopic or chromatographic analyses?
Methodological Answer:
- Cross-Validation : Repeat analyses under standardized conditions (e.g., same NMR solvent, HPLC column lot) to rule out instrumental variability .
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., dehalogenated or oxidized species) that may skew results .
- Collaborative Verification : Share samples with independent labs for blind testing, ensuring reproducibility .
Basic: What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
- Long-Term Stability : Store aliquots at –20°C, 4°C, and 25°C. Assess every 3 months for 2 years using validated stability-indicating methods .
Advanced: How can researchers optimize the compound’s selectivity for a specific biological target?
Methodological Answer:
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify non-specific interactions. Prioritize analogs with >50-fold selectivity .
- Fragment-Based Design : Introduce substituents (e.g., bulky groups at the thiazole 4-position) to sterically block off-target binding .
- Cryo-EM/Co-Crystallization : Resolve target-ligand complexes to guide structure-based optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
